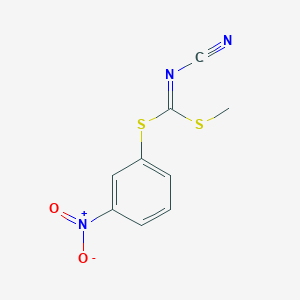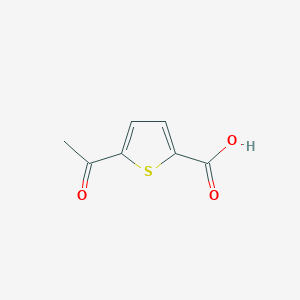
Fensulfothion oxon
概要
説明
Fensulfothion oxon is an organophosphorus compound with the molecular formula C11H17O5PS . It is a derivative of Fensulfothion, which is a brown or yellow oily liquid that is stable under normal use conditions, but also highly toxic and hazardous . Fensulfothion is widely used as an insecticide or nematicide on various crops .
Synthesis Analysis
A simultaneous analytical method for the organophosphorus insecticide fenthion and its five metabolites, including fensulfothion oxon, was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . The metabolites are produced as a result of the metabolism in animals, plants, and their surrounding environments through oxidation or hydrolysis .Molecular Structure Analysis
The molecular weight of Fensulfothion oxon is 292.29 g/mol . The IUPAC name is diethyl (4-methylsulfinylphenyl) phosphate . The structure can be represented by the canonical SMILES: CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C .Chemical Reactions Analysis
The metabolites of Fensulfothion, including Fensulfothion oxon, are produced as a result of the metabolism in animals, plants, and their surrounding environments through oxidation or hydrolysis . The type of environments has a direct correlation to the creation of the kind of Fensulfothion degradation product that is produced .Physical And Chemical Properties Analysis
Fensulfothion oxon has a molecular weight of 292.29 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 7 .科学的研究の応用
Analytical Chemistry: Chromatography and Mass Spectrometry
Fensulfothion oxon is used in analytical chemistry for the identification and quantification of pesticide residues. It is particularly utilized in gas chromatography-mass spectrometry (GC/MS) to analyze its behavior under different conditions. The compound has shown to exhibit two different mass spectra in GC/MS, depending on the concentration, which is crucial for understanding its environmental transformation .
Environmental Science: Photooxidation Studies
In environmental science, Fensulfothion oxon serves as a subject in photooxidation studies. Researchers investigate how it transforms under environmental conditions, particularly how it is photooxidized to sulfoxide derivatives, which have higher toxicity and pose a greater risk to wildlife .
Toxicology: Toxicity Assessment
Fensulfothion oxon’s toxicological profile is significant for assessing the risks associated with pesticide exposure. Its sulfoxide structure is of particular interest because sulfoxides generally show higher toxicity than their parent compounds. This information is vital for setting safety standards and regulations .
Pesticide Chemistry: Derivative Synthesis
In the field of pesticide chemistry, Fensulfothion oxon is used to synthesize various derivatives. These derivatives are then tested for their efficacy as insecticides, as well as their environmental impact and degradation patterns .
Material Science: Deoxidation Prevention
Fensulfothion oxon undergoes deoxidation reactions that can be prevented by additives like polyethylene glycol 300 (PEG300). This property is explored in material science to understand the stabilization of chemical compounds and to enhance the accuracy of analytical methods .
Regulatory Science: Water Quality Control
Regulatory science utilizes Fensulfothion oxon to develop analytical methods for water quality management. It is one of the compounds controlled by water supply laws in some countries, and its accurate detection is crucial for ensuring public health and safety .
Pharmacology: Metabolite Analysis
Although not directly used in pharmacology, Fensulfothion oxon can be a metabolite of other organophosphorus compounds. Its analysis helps in understanding the metabolic pathways and potential toxic effects of pesticides on humans and animals .
Agricultural Science: Pesticide Degradation
In agricultural science, the study of Fensulfothion oxon includes its degradation behavior in soil and water. This research is essential for developing strategies to mitigate the environmental impact of pesticide use and to promote sustainable agricultural practices .
作用機序
Target of Action
Fensulfothion Oxon, like its parent compound Fensulfothion, is an organophosphorus compound . It primarily targets the enzyme acetylcholinesterase , which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.
Mode of Action
Fensulfothion Oxon inhibits the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, resulting in the various symptoms of poisoning.
Biochemical Pathways
The primary biochemical pathway affected by Fensulfothion Oxon is the cholinergic pathway . By inhibiting acetylcholinesterase, it disrupts the normal function of this pathway, leading to overstimulation of the nerves and muscles. The exact downstream effects can vary, but they generally include symptoms such as muscle weakness, twitching, and paralysis.
Pharmacokinetics
Organophosphorus compounds like fensulfothion oxon are generally absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can cross the blood-brain barrier. The compounds are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by Fensulfothion Oxon leads to an overstimulation of the nerves, muscles, and glands . This can result in a wide range of symptoms, including muscle twitching, weakness, and eventually paralysis. In severe cases, it can lead to respiratory failure and death.
Action Environment
Fensulfothion Oxon is stable under normal use conditions . . For example, certain soil bacteria can metabolize Fensulfothion, potentially reducing its effectiveness . Furthermore, Fensulfothion Oxon’s toxicity can pose a risk to non-target organisms in the environment, including birds, fish, and other wildlife .
Safety and Hazards
将来の方向性
Given the toxicity and hazards associated with Fensulfothion and its derivatives, including Fensulfothion oxon, future research may focus on developing safer alternatives or improving safety measures for its use . Additionally, further studies could explore more efficient methods for measuring and testing for Fensulfothion and its metabolites .
特性
IUPAC Name |
diethyl (4-methylsulfinylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS/c1-4-14-17(12,15-5-2)16-10-6-8-11(9-7-10)18(3)13/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVZNNILZKEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863909 | |
| Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fensulfothion oxon | |
CAS RN |
6552-21-2 | |
| Record name | Fensulfothion oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dasanit O-analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasanit O | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 4-(methanesulfinyl)phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENSULFOTHION OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC9R5IT02E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



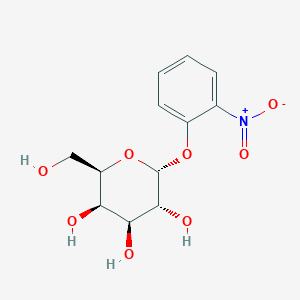
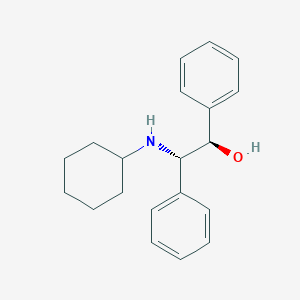
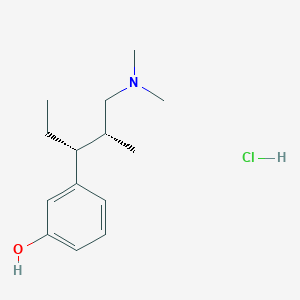
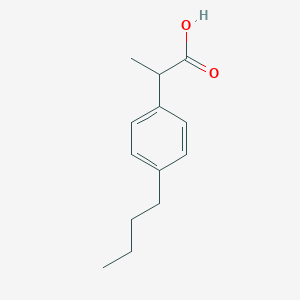
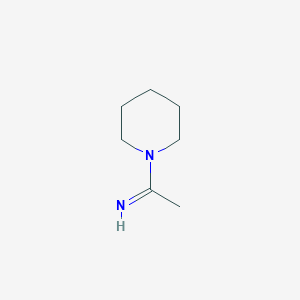

![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
